Nonadecane
Overview
Description
Nonadecane is an alkane hydrocarbon with the chemical formula CH₃(CH₂)₁₇CH₃, simplified to C₁₉H₄₀ . It is a saturated hydrocarbon, meaning it consists entirely of single bonds between carbon atoms. This compound is typically found as a white crystalline solid or powder . It is a member of the paraffin series and is known for its relatively high melting point of 32°C and boiling point of 330°C .
Mechanism of Action
Target of Action
Nonadecane, a straight-chain alkane with 19 carbon atoms , is primarily used as a herbicide for the control of weeds in Dendrobium orchids . The primary targets of this compound are the weeds that affect the growth and development of these orchids .
Mode of Action
As a herbicide, it likely interferes with the growth and development of weeds, thereby controlling their proliferation
Biochemical Pathways
It has been found as a component of essential oils isolated from artemisia armeniaca , suggesting that it may play a role in the biochemical pathways of these plants
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (2685209 g/mol) and boiling point (330 °C), may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the control of weed growth in Dendrobium orchids . By inhibiting the growth and development of these weeds, this compound helps to promote the healthy growth of the orchids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecane can be synthesized through various methods, including the catalytic hydrogenation of nonadecene or the reduction of nonadecanoic acid. The catalytic hydrogenation process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .
Chemical Reactions Analysis
Types of Reactions: Nonadecane primarily undergoes reactions typical of alkanes, including:
Combustion: this compound combusts in the presence of oxygen to produce carbon dioxide and water.
Halogenation: this compound reacts with halogens, such as chlorine or bromine, under ultraviolet light to form halogenated derivatives.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Cracking: Requires high temperatures and a catalyst (e.g., zeolites for catalytic cracking).
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Halogenated this compound derivatives.
Cracking: Smaller hydrocarbons, such as alkanes and alkenes.
Scientific Research Applications
Nonadecane has various applications in scientific research, including:
Chemistry: Used as a standard in gas chromatography for the calibration of retention times.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Comparison with Similar Compounds
Octadecane (C₁₈H₃₈): Similar in structure but with one less carbon atom.
Icosane (C₂₀H₄₂): Similar in structure but with one more carbon atom.
Uniqueness of Nonadecane: this compound’s unique position in the paraffin series, with its specific melting and boiling points, makes it particularly useful in applications requiring precise thermal properties. Its presence in plant cuticular waxes also highlights its biological significance .
Properties
IUPAC Name |
nonadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQERIDTXQFOHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40 | |
Record name | N-NONADECANE | |
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Record name | nonadecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nonadecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047170 | |
Record name | Nonadecane | |
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Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Wax. (NTP, 1992), Wax; [CAMEO] White solid; [MSDSonline], Solid | |
Record name | N-NONADECANE | |
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Record name | Nonadecane | |
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Boiling Point |
625.5 °F at 760 mmHg (NTP, 1992), Boiling point equals 626 °F, 330 °C, 329.00 to 331.00 °C. @ 760.00 mm Hg | |
Record name | N-NONADECANE | |
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Flash Point |
greater than 212 °F (NTP, 1992), Flash point equals greater than 212 °F, 100 °C (212 °F) - closed cup | |
Record name | N-NONADECANE | |
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Solubility |
Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, carbon tetrachloride, Soluble in alcohol and ether | |
Record name | n-Nonadecane | |
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Density |
0.7774 at 90 °F (NTP, 1992) - Less dense than water; will float, 0.7855 g/cu cm at 20 °C | |
Record name | N-NONADECANE | |
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Vapor Pressure |
4.9X10-5 mm Hg at 25 °C (extrapolated) | |
Record name | n-Nonadecane | |
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Color/Form |
Waxy solid, Leaflets, White solidified mass or fragments | |
CAS No. |
629-92-5 | |
Record name | N-NONADECANE | |
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Melting Point |
89.8 °F (NTP, 1992), Melting point equals 90 °F, 31.50 °C, 32 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nonadecane?
A1: this compound has the molecular formula C19H40 and a molecular weight of 268.54 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently utilize techniques like Fourier transform infrared (FT-IR) spectroscopy [, ], Raman spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and gas chromatography-mass spectrometry (GC-MS) [, , , , , , ] to analyze the structural properties of this compound.
Q3: What is the role of this compound in the development of thermal energy storage materials?
A3: this compound is frequently investigated as a phase change material (PCM) for thermal energy storage due to its suitable phase transition temperature range, which is close to human comfort levels [, , ].
Q4: How does the encapsulation of this compound affect its performance and stability as a PCM?
A4: Researchers have explored encapsulating this compound in various materials, including calcium alginate [], reduced graphene oxide-activated carbon matrices [], porous carbon-based materials [], and styrene-methyl methacrylate copolymer shells []. This encapsulation enhances the stability of this compound, prevents leakage during phase transitions, and improves its thermal properties for applications in thermo-regulating textiles and building materials [, , , ].
Q5: How does the confinement of this compound in mesopores affect its phase transition behavior?
A5: Studies have shown that when this compound is confined within the mesopores of materials like MCM-41 silica, its phase transition temperatures (both rigid-rotator and rotator-liquid) shift to lower values compared to its bulk state []. This confinement effect influences the ordering and dynamics of this compound molecules within the pores.
Q6: Does the available research suggest any catalytic properties or applications for this compound?
A6: The provided research papers do not focus on the catalytic properties of this compound. It primarily serves as a model compound for studying phase transitions, molecular dynamics, and encapsulation techniques.
Q7: What computational methods have been employed to study the phase transition behavior of this compound?
A7: Molecular dynamics (MD) simulations have been used to investigate the phase transition of this compound under high pressure [] and its behavior within urea inclusion compounds [, ]. These simulations provide insights into the molecular-level interactions and dynamics during phase changes.
Q8: Is there research on the structure-activity relationship of this compound available?
A8: The provided research primarily focuses on the physical properties and applications of this compound as a whole molecule. There is limited information available regarding specific structure-activity relationships based on modifications to the this compound structure.
Q9: What is known about the stability of this compound in different formulations?
A9: Studies have shown that encapsulating this compound in various matrices, such as styrene-methyl methacrylate copolymers [] or calcium alginate [], can enhance its stability and prevent leakage during phase transitions. These formulations are particularly relevant for applications in thermal energy storage, where maintaining the integrity of the PCM is crucial for long-term performance.
Q10: How is the presence of this compound determined in various samples?
A11: GC-MS [, , , , , , ] is a widely used technique to identify and quantify this compound in diverse samples, including plant extracts, environmental samples, and food products.
Q11: What methods are employed to study the phase transitions of this compound?
A12: Differential scanning calorimetry (DSC) is a key technique for studying the thermal properties and phase transitions of this compound [, , , , ]. Researchers also utilize dynamic light scattering (DLS) to investigate the crystallization behavior of this compound nanoemulsions [].
Q12: What is the environmental impact of this compound?
A12: While the provided research doesn't extensively discuss the environmental impact of this compound, as a hydrocarbon, it can contribute to environmental pollution if not handled and disposed of properly.
Q13: What is the solubility of this compound in different solvents?
A14: this compound, being a nonpolar hydrocarbon, typically exhibits low solubility in water but good solubility in organic solvents like hexane, heptane, and dichloromethane [, , ].
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